Thp-peg4

Descripción

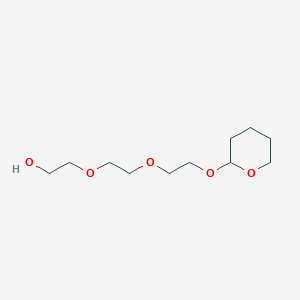

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUREHZQPDYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547040 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60221-37-6 | |

| Record name | 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Thp-peg4?

An In-depth Technical Guide to the Structure and Utility of Thp-peg4

Introduction

In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. The ability to selectively modify, link, and protect functional groups on biomolecules and synthetic compounds dictates the success of creating sophisticated therapeutic agents, diagnostic tools, and advanced materials. Within the chemical toolkit that enables this precision, bifunctional linkers and protecting groups play a pivotal role. This guide provides a comprehensive technical exploration of this compound, a molecule that embodies the synergy between a classic protecting group and a versatile linker element.

This compound, or 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol, integrates two critical chemical moieties: the tetrahydropyranyl (Thp) group and a discrete polyethylene glycol (PEG) chain of four units (PEG4). The Thp group serves as a robust and readily cleavable protecting group for a terminal hydroxyl function, while the PEG4 chain imparts hydrophilicity and provides a flexible spacer.[1] This combination makes this compound an invaluable building block for the synthesis of more complex heterobifunctional linkers used in a wide array of applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

This document, intended for researchers, chemists, and drug development professionals, will dissect the structure of this compound, detailing its constituent parts, synthesis, reactivity, and its strategic application in the field of bioconjugation.

Part 1: Deconstruction of the Core Components

To fully appreciate the functionality of this compound, it is essential to first understand the properties of its two primary components: the Tetrahydropyranyl (Thp) protecting group and the polyethylene glycol (PEG) linker.

The Tetrahydropyranyl (Thp) Protecting Group

The tetrahydropyranyl (Thp) group is one of the most well-established and widely utilized protecting groups for alcohols in organic synthesis.[2] Its popularity stems from its low cost, ease of introduction, and its remarkable stability across a broad spectrum of reaction conditions where a free hydroxyl group would otherwise interfere.[3][4]

Chemical Nature and Stability: The Thp ether is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[5][6] The resulting structure is technically an acetal, which accounts for its key chemical properties.[6] It is stable to strongly basic conditions (e.g., ester hydrolysis), organometallic reagents (like Grignard and organolithium reagents), and hydride reductions.[4][5] This stability allows for extensive chemical modifications on other parts of a molecule without disturbing the protected alcohol.

Cleavage (Deprotection): The primary advantage of the Thp group is the mildness of the conditions required for its removal. As an acetal, it is readily cleaved by acid-catalyzed hydrolysis, regenerating the original alcohol.[6][7][8] This selective lability to acid allows for deprotection without affecting other acid-stable functional groups.

Caption: Chemical structure of the Tetrahydropyranyl (Thp) ring.

The Polyethylene Glycol (PEG) Linker

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units.[9][10] In drug delivery and bioconjugation, the process of covalently attaching PEG chains to molecules, known as PEGylation, is a foundational technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutics.[9][10][11]

Properties and Advantages:

-

Hydrophilicity: The repeating ether linkages make PEG highly soluble in aqueous solutions, a property that can be conferred upon conjugated molecules.[12]

-

Biocompatibility: PEG is non-toxic and demonstrates low immunogenicity, making it ideal for in vivo applications.[10]

-

Pharmacokinetic Improvement: The attachment of PEG increases the hydrodynamic radius of a drug molecule, which can reduce renal clearance, prolonging its circulation time in the bloodstream.[11][12]

The "PEG4" designation in this compound specifies a discrete chain length of four ethylene glycol units, providing a well-defined and uniform spacer arm.

Caption: Structure of a discrete tetraethylene glycol (PEG4) chain.

Part 2: The Molecular Architecture of this compound

This compound is the covalent assembly of the Thp protecting group and the PEG4 linker. Specifically, it is tetraethylene glycol in which one of the terminal hydroxyl groups is protected as a Thp ether, leaving the other hydroxyl group free for subsequent chemical modification.

Chemical Structure and Nomenclature

The precise connectivity of this compound gives it a defined structure with distinct hydrophilic (PEG) and hydrophobic (Thp) regions.

-

IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]

-

Common Synonyms: THP-PEG3-OH, 2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]

-

Molecular Formula: C₁₁H₂₂O₅[1]

Caption: The complete chemical structure of this compound.

Physicochemical Properties

The properties of this compound are derived from its structure, combining the characteristics of a PEG linker with a protected alcohol.

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | [1] |

| Molecular Formula | C₁₁H₂₂O₅ | [1] |

| Appearance | Typically a colorless to light yellow liquid | Inferred from similar compounds[13] |

| Solubility | Soluble in water and most organic solvents (e.g., DCM, DMF, ACN) | [12][14] |

Part 3: Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding reaction that exemplifies a fundamental protection strategy in organic chemistry.

Synthesis of this compound

The molecule is prepared by the mono-protection of tetraethylene glycol. By controlling the stoichiometry of the reagents, a significant yield of the mono-protected product can be achieved over the di-protected species.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, dissolve tetraethylene glycol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH). PPTS is often preferred as its lower acidity can reduce side reactions.[6]

-

Addition of DHP: Slowly add 3,4-dihydro-2H-pyran (DHP) (approximately 1 equivalent) to the solution at room temperature while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting tetraethylene glycol is consumed.

-

Workup: Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product, which may contain some di-protected PEG and unreacted starting material, is purified by silica gel column chromatography to isolate the pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Characterization

Confirming the identity and purity of the synthesized this compound is critical. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the PEG backbone protons, the diastereotopic protons of the Thp ring, and a distinct peak for the acetal proton (O-CH-O) around 4.6 ppm. The presence of a signal for the terminal -OH proton confirms the mono-protection.

-

¹³C NMR: Will show the corresponding carbon signals for both the PEG and Thp moieties.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the observed mass corresponding to [M+Na]⁺ or [M+H]⁺.

Part 4: Reactivity and Deprotection

The utility of this compound lies in its dual nature: the reactivity of its free hydroxyl group and the controlled lability of the Thp protecting group.

Reactivity of the Terminal Hydroxyl Group

The free -OH group on the PEG chain is a nucleophile and serves as a handle for further functionalization. This allows this compound to act as a precursor for a variety of heterobifunctional linkers. Common transformations include:

-

Oxidation to a carboxylic acid (this compound-Acid).[15]

-

Conversion to an amine (this compound-Amine) via mesylation followed by substitution with azide and subsequent reduction.[16]

-

Activation of the corresponding acid to an N-hydroxysuccinimide (NHS) ester (this compound-NHS ester) for reaction with primary amines.[14][17]

Deprotection of the Thp Group

The removal of the Thp group is typically the final step in a synthetic sequence, revealing the hydroxyl group after other molecular modifications have been completed.

Experimental Protocol: Cleavage of the Thp Group

-

Dissolution: Dissolve the Thp-protected compound (e.g., a this compound derivative) in a protic solvent like methanol or ethanol.

-

Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or a milder acid like acetic acid in a water/THF mixture.[4][8]

-

Reaction: Stir the reaction at room temperature. The deprotection is often rapid and can be monitored by TLC.

-

Neutralization and Workup: Neutralize the acid with a base (e.g., triethylamine or sodium bicarbonate). Remove the solvent under reduced pressure and purify the resulting deprotected alcohol as needed.

Caption: Generalized workflow for the acidic deprotection of the Thp group.

Part 5: Applications in Bioconjugation and Drug Delivery

This compound is not typically used as a final product but rather as a strategic intermediate in the synthesis of sophisticated molecular tools. Its structure allows for the creation of heterobifunctional linkers with a protected hydroxyl group, enabling sequential conjugation chemistries.

Strategic Advantage: The Thp group allows a chemist to, for example, build a complex molecule on the free -OH end of this compound while the other end remains masked. Once the first part of the synthesis is complete, the Thp group can be removed to reveal a new reactive handle for a second, different conjugation step. This orthogonal protection strategy is fundamental to building complex architectures like PROTACs, where one end of the linker binds to a target protein and the other to an E3 ligase.[13]

Example Application: Pathway to an Amine-Reactive Linker

-

Synthesize this compound-Acid: The terminal -OH of this compound is oxidized to a carboxylic acid.

-

Activate the Acid: The resulting this compound-Acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., EDC) to form a stable, amine-reactive this compound-NHS ester.[18]

-

Conjugation: This NHS ester can then be reacted with a primary amine on a biomolecule (e.g., a lysine residue on a protein) to form a stable amide bond.[19]

-

Deprotection: The Thp group on the other end of the now-conjugated linker can be removed to reveal a free hydroxyl group, which can be used for further modification if desired.

Caption: Conceptual workflow for using this compound to create an amine-reactive linker.

Conclusion

The structure of this compound is a deliberate and elegant combination of a stable, yet labile, protecting group and a functional, biocompatible spacer. Its value lies not in its direct application, but in its role as a versatile intermediate that provides chemists and drug developers with the control and flexibility needed to construct complex, well-defined bioconjugates. By understanding the distinct properties of the Thp and PEG4 moieties, researchers can strategically leverage this compound to mask and unmask reactivity, enabling the sequential assembly of the next generation of targeted therapeutics and advanced biomaterials.

References

- 1. This compound | C11H22O5 | CID 13699403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phthalimidooxy-PEG4-NHS ester, 2101206-14-6 | BroadPharm [broadpharm.com]

- 15. Thiol-PEG4-acid, 749247-06-1 | BroadPharm [broadpharm.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

A Technical Guide to Thp-peg4: Chemical Properties, Structure, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug delivery, precision and control are paramount. Heterobifunctional linkers are critical tools that enable the elegant assembly of complex therapeutic modalities. Among these, Thp-peg4 has emerged as a versatile and widely utilized building block. This molecule incorporates two key features: a tetraethylene glycol (PEG4) spacer and a tetrahydropyranyl (THP) protecting group. The PEG4 moiety imparts hydrophilicity, biocompatibility, and optimal spatial orientation, while the acid-labile THP group provides a strategic handle for controlled, sequential synthesis. This guide offers an in-depth exploration of the chemical properties, structure, and applications of this compound, with a focus on its pivotal role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Nomenclature and Chemical Identity

The systematic naming and identification of a chemical entity are fundamental to scientific communication. The IUPAC name for this compound precisely describes its molecular architecture.

IUPAC Name: 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol[1]

The name reflects a core ethanol unit substituted with a chain of two ethoxy groups, which is in turn terminated by an oxan-2-yloxy group. The term "oxane" is the preferred IUPAC nomenclature for the tetrahydropyran ring.[2]

Due to its common use as a building block, this compound is known by several synonyms and product codes in commercial and research contexts.

Common Synonyms:

-

THP-PEG3-OH[1]

-

2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethan-1-ol[1]

-

2-{2-[2-(oxan-2-yloxy)ethoxy]ethoxy}ethan-1-ol[1]

Chemical Identifiers

A summary of key quantitative data for this compound is provided below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 60221-37-6 | [1][3][5][6] |

| Molecular Formula | C11H22O5 | [1][3][5][6] |

| Molecular Weight | 234.29 g/mol | [1][3][5] |

| Canonical SMILES | C1CCOC(C1)OCCOCCOCCO | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, solubility, and reactivity in various experimental settings. The presence of the PEG chain significantly influences these characteristics.

| Property | Value | Source(s) |

| Appearance | Pale Yellow Oily Liquid | [] |

| Boiling Point | 270 °C (Predicted) | [3] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO. The hydrophilic PEG chain enhances solubility in aqueous media. | [3][6][] |

| Purity | Commercially available at ≥95% | [5][6] |

| Storage | Long-term at -20°C; Short-term at 2-8°C | [6][] |

Molecular Structure and Functional Roles

The utility of this compound is derived directly from its tripartite structure: a reactive hydroxyl group, a flexible hydrophilic spacer, and a stable yet removable protecting group.

Caption: Chemical structure of this compound.

-

Terminal Hydroxyl Group (-OH): This primary alcohol is the principal reactive site of the molecule. It serves as a nucleophile and can be readily modified or coupled to other molecules, such as carboxylic acids (to form esters), or activated for reaction with amines.

-

PEG4 Spacer (-(CH₂CH₂O)₄-): The tetraethylene glycol chain is the backbone of the linker. Its polyether structure confers significant hydrophilicity, which is crucial for improving the aqueous solubility of conjugated molecules, a common challenge in drug development.[3][6] Furthermore, the flexibility of the PEG chain allows the conjugated moieties to adopt favorable conformations for biological interactions, minimizing steric hindrance.[8]

-

Tetrahydropyranyl (THP) Group: The THP group functions as a robust protecting group for the other terminal hydroxyl.[6] It is stable to a wide range of reaction conditions, including those involving bases, nucleophiles, and mild reducing agents, allowing for selective chemistry to be performed on the free hydroxyl end.[9] Its key feature is its lability under acidic conditions, enabling a clean and efficient deprotection step to unveil a second hydroxyl group for subsequent reactions.[9][10]

Reactivity and Chemical Stability

Understanding the reactivity of this compound is essential for its strategic implementation in multi-step syntheses.

Deprotection of the THP Group

The defining reaction of the THP moiety is its removal under acidic catalysis. The mechanism involves the protonation of the ether oxygen within the THP ring, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or an alcohol liberates the protected hydroxyl group and generates 5-hydroxypentanal.

Caption: THP deprotection workflow.

This acid-lability is a cornerstone of its utility. The choice of acid is critical; mild acids like pyridinium p-toluenesulfonate (PPTS), acetic acid, or HCl in an appropriate solvent are typically used to ensure selective removal without affecting other acid-sensitive functional groups in the molecule.

Reactions of the Terminal Hydroxyl Group

The free primary alcohol is a versatile functional handle for a variety of conjugation chemistries. Standard organic transformations can be employed to activate it or couple it to a molecule of interest, including:

-

Esterification: Reaction with a carboxylic acid (often activated, e.g., as an acyl chloride or using carbodiimide coupling agents) to form an ester linkage.

-

Tosylation: Conversion to a tosylate (using tosyl chloride) to transform the hydroxyl into a good leaving group, facilitating nucleophilic substitution.

-

Activation for Amine Coupling: Derivatization to an N-hydroxysuccinimide (NHS) ester or other reactive ester to enable efficient coupling with primary amines, forming a stable amide bond.[8]

General Stability and Storage

This compound is stable under the recommended storage conditions (-20°C).[6] However, it is incompatible with strong acids and alkalis, which would cleave the THP ether or the PEG backbone, respectively. It should also be kept away from strong oxidizing and reducing agents.[11]

Core Applications in Drug Development

This compound is not merely a chemical curiosity; it is an enabling tool for constructing sophisticated therapeutic agents.

PROTAC Linker Synthesis

Perhaps the most prominent application of this compound is in the field of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.

This compound is an ideal starting material for PROTAC linkers because:

-

Solubility: It enhances the solubility of the often-hydrophobic PROTAC molecule.[3]

-

Synthetic Accessibility: The free -OH allows for initial coupling to one ligand, after which the THP group can be removed to attach the second ligand.

-

Flexibility and Length: The PEG4 chain provides the necessary length and conformational flexibility for the two ends of the PROTAC to bind their respective protein partners simultaneously.

Caption: Synthetic workflow for PROTACs using this compound.

Bioconjugation and PEGylation

Beyond PROTACs, this compound is a valuable reagent for the general PEGylation of biomolecules. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules.[13] Benefits include:

-

Increased serum half-life by reducing renal clearance.

-

Shielding from proteolytic enzymes.

-

Reduced immunogenicity.[]

The synthetic strategy is similar to that for PROTACs: the free hydroxyl is used to attach the PEG linker to the drug or biomolecule, and the THP-protected end can be deprotected and functionalized as needed, for example, to attach a targeting moiety.

Experimental Methodologies

To ensure scientific integrity, the protocols used must be robust and validated.

Protocol 1: THP Group Deprotection

This protocol describes a standard method for the selective removal of the THP protecting group.

-

Dissolution: Dissolve the this compound-containing substrate (1 equivalent) in a suitable alcohol solvent, such as methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.1 M. Causality: An alcohol solvent helps to trap the oxocarbenium intermediate.

-

Acid Addition: Add a catalytic amount of a mild acid. Pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents) is an excellent choice as it is mildly acidic and less likely to cause degradation of sensitive substrates.

-

Reaction: Stir the reaction mixture at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The deprotected product will have a lower Rf value (be more polar) than the starting material. A typical eluent system is ethyl acetate/hexanes.

-

Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Remove the organic solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Structural Characterization by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary method for confirming the structure of this compound.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ) in ppm:

-

~4.6 ppm (multiplet, 1H): The anomeric proton (-O-CH-O-) of the THP ring. This is a characteristic downfield signal.

-

~3.4-3.9 ppm (multiplet, ~18H): A complex series of overlapping signals corresponding to the methylene protons (-CH₂-) of the PEG chain and the non-anomeric protons of the THP ring.

-

~2.5 ppm (broad singlet, 1H): The proton of the terminal hydroxyl group (-OH). This peak's position can vary and it may exchange with D₂O.

-

~1.5-1.9 ppm (multiplet, 6H): The aliphatic methylene protons of the THP ring.

-

The integration of these signals should correspond to the number of protons in each environment, providing a self-validating system for structural confirmation.[14]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that bridges the gap between synthetic feasibility and biological function. Its well-defined structure, comprising a hydrophilic PEG4 spacer, a reactive hydroxyl terminus, and an acid-labile THP protecting group, provides a robust platform for the construction of complex molecules. From its foundational role in the synthesis of cutting-edge PROTAC degraders to its broader application in PEGylation and bioconjugation, this compound continues to be an indispensable tool for researchers, scientists, and drug development professionals striving to create the next generation of targeted therapeutics.

References

- 1. This compound | C11H22O5 | CID 13699403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 60221-37-6 [m.chemicalbook.com]

- 4. This compound CAS#: 60221-37-6 [amp.chemicalbook.com]

- 5. aldlab-chemicals_this compound [aldlab.com]

- 6. This compound, 60221-37-6 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 11. dcchemicals.com [dcchemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. m.youtube.com [m.youtube.com]

- 14. polymersource.ca [polymersource.ca]

Foreword: The Imperative of Precision in Complex Molecule Synthesis

An In-depth Technical Guide to the Strategic Application of the Tetrahydropyranyl (THP) Protecting Group in the Synthesis of THP-PEG4 Derivatives

In the landscape of modern drug development and biomedical research, the synthesis of complex molecules with well-defined architectures is paramount. Polyethylene glycol (PEG) linkers, particularly those of a discrete length such as tetraethylene glycol (PEG4), are fundamental building blocks in the construction of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The synthesis of these linkers, often bearing reactive functionalities at either terminus, necessitates a robust and orthogonal protecting group strategy to ensure regioselectivity and high yields. This guide provides a comprehensive technical overview of the pivotal role of the tetrahydropyranyl (THP) protecting group in the synthesis of this compound, a versatile intermediate for further chemical elaboration. We will delve into the mechanistic underpinnings of THP protection and deprotection, provide field-proven experimental protocols, and offer insights into the strategic considerations that make THP a valuable tool for the discerning synthetic chemist.

The Tetrahydropyranyl (THP) Group: A Workhorse in Hydroxyl Protection

The tetrahydropyranyl group is a widely employed protecting group for hydroxyl functionalities in multi-step organic synthesis.[2][3][4] Its enduring popularity stems from a favorable combination of attributes:

-

Ease of Installation: The THP group is readily introduced by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[5][6]

-

Robust Stability: THP ethers exhibit excellent stability across a broad spectrum of non-acidic reaction conditions, including exposure to strong bases, organometallic reagents (e.g., Grignard and organolithium reagents), and various reducing and oxidizing agents.[5][7][8]

-

Facile Cleavage: The THP group is easily removed under mild acidic conditions, typically through hydrolysis, to regenerate the parent alcohol.[2][5][9]

This stability profile allows for selective manipulation of other functional groups within a molecule without disturbing the protected hydroxyl group, a cornerstone of orthogonal synthesis strategies.[10]

Mechanism of THP Protection: An Acid-Catalyzed Acetal Formation

The formation of a THP ether is, mechanistically, an acid-catalyzed addition of an alcohol to the vinyl ether functionality of DHP, resulting in the formation of an acetal.[5][6][9]

The process can be dissected into three key steps:

-

Protonation of DHP: An acid catalyst protonates the electron-rich double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[5][6][11]

-

Nucleophilic Attack: The hydroxyl group of the substrate (in this case, PEG4-OH) acts as a nucleophile, attacking the electrophilic carbon of the carbocation. This step forms the crucial C-O bond of the resulting ether.[5][6]

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly incorporated oxygen, regenerating the acid catalyst and yielding the neutral THP ether product.[5][6]

Figure 1. Generalized workflow for the acid-catalyzed protection of an alcohol with DHP.

A noteworthy consequence of this reaction is the creation of a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring.[7] If the alcohol substrate is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and characterization (e.g., by NMR spectroscopy).[5] For an achiral substrate like PEG4, a racemic mixture of the two enantiomers is formed.

Synthesis of this compound: A Practical Application

The synthesis of this compound serves as a foundational step for creating more complex PEG-based linkers, such as those terminating in an amine, a carboxylic acid, or an NHS ester for bioconjugation.[1][12]

Experimental Protocol: THP Protection of Tetraethylene Glycol

This protocol outlines a standard laboratory procedure for the synthesis of this compound-OH.

Materials:

-

Tetraethylene glycol (PEG4)

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol (1.0 eq.). Dissolve it in anhydrous dichloromethane.

-

Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.2-1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.1 eq.). PPTS is a milder acid catalyst often preferred for sensitive substrates.[5][13]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound-OH product.

Figure 2. Experimental workflow for the synthesis of this compound-OH.

The Strategic Advantage of Mono-protection

In the synthesis of bifunctional linkers, achieving mono-protection of a symmetrical diol like PEG4 is a common challenge. By carefully controlling the stoichiometry of the reagents, particularly by using a slight excess of the diol relative to DHP, the formation of the mono-protected product can be favored over the di-protected species. The resulting mixture of unreacted diol, mono-protected, and di-protected PEG4 can then be separated chromatographically. The THP-protected hydroxyl group can then be carried through subsequent synthetic steps, after which the terminal, unprotected hydroxyl group can be functionalized (e.g., converted to an azide or an amine).

Deprotection of the THP Group: Regenerating the Hydroxyl Functionality

The utility of the THP group is critically dependent on its facile removal under conditions that do not affect other functional groups in the molecule.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of a THP ether is essentially the reverse of the protection reaction: an acid-catalyzed hydrolysis of an acetal.[2][5]

-

Protonation: The reaction is initiated by the protonation of the ether oxygen of the THP group by an acid catalyst.[2][5]

-

Cleavage and Carbocation Formation: The protonated ether undergoes cleavage of the C-O bond, releasing the free alcohol (R-OH) and forming the same resonance-stabilized oxocarbenium ion intermediate as in the protection step.[2][5][11]

-

Nucleophilic Quenching: The carbocation is then quenched by a nucleophile present in the reaction medium, typically water or an alcohol solvent, to yield 2-hydroxytetrahydropyran, which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[2]

Figure 3. Generalized workflow for the acid-catalyzed deprotection of a THP ether.

Deprotection Protocols and Reagent Selection

A variety of acidic conditions can be employed for the cleavage of THP ethers. The choice of reagent is often dictated by the acid sensitivity of other functional groups present in the molecule.[2]

| Catalyst/Reagent System | Typical Conditions | Comments |

| Acetic Acid | AcOH/THF/H₂O (e.g., 3:1:1) | Mild and commonly used conditions, suitable for many substrates.[5] |

| p-Toluenesulfonic acid (TsOH) | Catalytic amount in MeOH or EtOH | Effective and widely used; stronger than acetic acid.[11] |

| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in EtOH | Milder alternative to TsOH, useful for acid-sensitive substrates.[13][14] |

| Hydrochloric Acid (HCl) | Dilute HCl in THF | Strong acid, provides rapid deprotection. |

| Iodine in Methanol | Catalytic I₂ in MeOH | A mild and selective method for THP deprotection.[15] |

| Lithium Chloride (LiCl) | LiCl in aqueous DMSO at 90 °C | A neutral deprotection method, avoiding acidic conditions.[13][14] |

Table 1. Common Reagent Systems for THP Deprotection.

Orthogonality and Strategic Considerations

The true power of the THP group in the synthesis of this compound and its derivatives lies in its orthogonality with other commonly used protecting groups. For instance, a THP ether is stable to the basic conditions required to remove ester-based protecting groups (e.g., acetate, benzoate) or the fluoride-mediated cleavage of silyl ethers (e.g., TBDMS, TIPS). Conversely, the acidic conditions used to cleave a THP group would leave base-labile groups intact. This orthogonality allows for the sequential deprotection and functionalization of different parts of a molecule, which is critical in the synthesis of heterobifunctional linkers.[10]

When designing a synthetic route involving this compound, a key consideration is the subsequent chemical transformations. If the planned synthesis involves strongly acidic steps, the THP group would not be suitable. However, for syntheses that proceed under basic, reductive, or oxidative conditions, the THP group provides robust and reliable protection of the hydroxyl functionality.

Conclusion: The THP Group as an Enabling Tool

The tetrahydropyranyl protecting group is an indispensable tool in the synthetic chemist's arsenal, particularly for the synthesis of PEGylated linkers like this compound. Its ease of introduction, stability to a wide range of reagents, and facile, mild cleavage conditions make it an ideal choice for protecting hydroxyl groups during complex, multi-step syntheses. A thorough understanding of the mechanisms of THP protection and deprotection, coupled with a strategic selection of catalysts and reaction conditions, enables researchers and drug development professionals to construct sophisticated molecular architectures with precision and efficiency. The successful synthesis of this compound intermediates opens the door to a vast array of bioconjugation applications, ultimately accelerating the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02093F [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. ijrpr.com [ijrpr.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to THP-PEG4 Linkers in PROTAC Molecules

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] A PROTAC molecule's success is not solely dictated by its warhead or E3 ligase ligand; the linker connecting these two moieties is a critical determinant of efficacy, selectivity, and pharmaceutical properties.[3][4][5] This in-depth technical guide focuses on a specific and increasingly utilized linker class: the Tetrahydropyran-Polyethylene Glycol (THP-PEG) linker, with a particular emphasis on the THP-PEG4 variant. We will dissect its structural components, explore its core functions in optimizing PROTAC performance, provide actionable experimental protocols for its evaluation, and present a data-driven case study to illustrate its impact. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique advantages of this compound linkers in their targeted protein degradation programs.

The PROTAC Modality: A Primer on Linker-Centric Design

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system (UPS).[2][3] A typical PROTAC consists of three distinct components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins them.[3][6][7] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][][9] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the POI surface. This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[9]

Diagram: The PROTAC Catalytic Cycle

Caption: The catalytic cycle of a PROTAC molecule.

The Linker: More Than a Simple Spacer

Historically viewed as a passive tether, the linker is now recognized as a critical modulator of PROTAC activity.[3] Its length, composition, rigidity, and attachment points profoundly influence nearly every aspect of performance, including:

-

Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[9]

-

Physicochemical Properties: The linker's chemical nature impacts solubility, a common challenge for large PROTAC molecules.[][10]

-

Cellular Permeability: The linker affects the molecule's ability to cross the cell membrane to reach its intracellular targets.[][11]

-

Pharmacokinetics (PK): Linker composition can influence metabolic stability and in vivo half-life.[3][]

A Deep Dive into the this compound Linker

Among the diverse linker chemistries, those based on Polyethylene Glycol (PEG) are widely used due to their hydrophilicity and synthetic tractability.[5][12] The this compound linker is a specialized variant that combines a PEG chain with a tetrahydropyran (THP) group.

Structural Components and Intrinsic Properties

-

Polyethylene Glycol (PEG): The "PEG4" portion consists of four repeating ethylene glycol units. This oligo-ether backbone is highly hydrophilic, which is a key advantage.[3][10] The ether oxygens can act as hydrogen bond acceptors, improving interaction with aqueous environments and significantly enhancing the solubility of the often large and lipophilic PROTAC molecule.[10][13]

-

Tetrahydropyran (THP): The THP group is a saturated six-membered heterocyclic ether. In the context of commercially available linkers, it often serves as an acid-labile protecting group for a terminal hydroxyl, facilitating modular synthesis.[6] Beyond its synthetic utility, the cyclic nature of the THP can introduce a degree of conformational constraint compared to a purely linear chain, potentially influencing the preferred 3D structure of the PROTAC.

Core Functions and Advantages of this compound in PROTAC Design

The choice to employ a this compound linker is a strategic one, aimed at overcoming common hurdles in PROTAC development.

Enhancing Solubility and Mitigating Lipophilicity

The Challenge: Many potent warheads and E3 ligase ligands are hydrophobic. Combining them into a single large molecule (MW > 800 Da) often results in poor aqueous solubility, complicating in vitro assays and hindering in vivo bioavailability.[4][13]

The this compound Solution: The hydrophilic PEG chain is exceptionally effective at increasing the overall polarity of the PROTAC molecule.[1][12] This directly translates to improved solubility in aqueous buffers, which is critical for reliable biochemical assays and for developing viable pharmaceutical formulations.[10][13]

Optimizing Cell Permeability through Conformational Dynamics

The Challenge: While hydrophilicity aids solubility, excessive polarity can be detrimental to passive diffusion across the lipophilic cell membrane.[13][14] This creates a difficult balancing act for the medicinal chemist.

The this compound Solution: Flexible linkers like PEG can exhibit a "chameleon effect."[9][14] In an aqueous environment, the linker may be extended. However, to cross the cell membrane, the PROTAC can adopt a more compact, folded conformation that shields its polar surface area.[11][14] The PEG4 length often provides an optimal balance of flexibility to allow for this conformational folding without being so long as to introduce an excessive polar surface area or entropic penalty upon binding.[]

Fine-Tuning Ternary Complex Geometry

The Challenge: The efficacy of a PROTAC is highly dependent on the formation of a productive ternary complex. A linker that is too short may cause steric clashes, while one that is too long may fail to bring the proteins into the correct orientation for ubiquitin transfer.[4][16][17]

The this compound Solution: The length of a PEG4 linker (approximately 15 atoms) is often within the optimal range for many POI-E3 ligase pairs.[][16] It provides sufficient reach and flexibility to allow the two proteins to adopt a low-energy, productive conformation, facilitating efficient ubiquitination.[9][]

Experimental Evaluation of PROTACs with this compound Linkers

Validating the performance of a newly synthesized PROTAC is a multi-step process. Below are standard, self-validating protocols for key experiments.

Protocol: Western Blot for Target Protein Degradation

This assay provides a direct measure of a PROTAC's primary function: reducing the cellular level of the target protein.[17]

Methodology:

-

Cell Culture & Treatment: Plate the relevant cell line at a consistent density and allow to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (typically 18-24 hours).

-

Essential Control 1 (Vehicle): Treat cells with the same concentration of vehicle (e.g., DMSO) used to dissolve the PROTAC. This establishes the baseline protein level.

-

Essential Control 2 (Negative Control PROTAC): If available, use an epimer of the E3 ligase ligand that does not bind, or a PROTAC with a warhead that does not bind the POI. This confirms that degradation is dependent on ternary complex formation.

-

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading variations.

-

Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection & Analysis: Apply an ECL substrate and image the resulting chemiluminescence. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Diagram: Western Blot Workflow

Caption: A stepwise workflow for assessing protein degradation.

Case Study: Impact of PEG Linker Length on BTK Degradation

To illustrate the critical importance of linker length, we can examine data from studies on Bruton's Tyrosine Kinase (BTK) degraders. While not a specific this compound example, the principle is directly transferable and highlights the empirical nature of linker optimization.

Context: In the development of BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase, the length of the PEG linker was systematically varied to find the optimal configuration for maximum degradation potency.[17]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| BTK-PROTAC-1 | PEG3 | 25 | ~85 |

| BTK-PROTAC-2 | PEG4 | 8 | >95 |

| BTK-PROTAC-3 | PEG5 | 15 | >95 |

| BTK-PROTAC-4 | PEG6 | 40 | ~90 |

| Data is illustrative and synthesized from principles described in cited literature.[17] |

Analysis and Interpretation:

-

The data clearly demonstrates a structure-activity relationship where the PEG4 linker provides the optimal length for this specific POI-ligase pair, resulting in the lowest DC50 value (highest potency).

-

A linker that is too short (PEG3) or too long (PEG5, PEG6) leads to a decrease in degradation potency. This underscores the necessity of empirically testing linker variations. The this compound linker represents a rational and highly effective starting point for such optimization campaigns.

Conclusion and Future Perspectives

The linker is a master regulator of PROTAC efficacy. The this compound linker has emerged as a powerful tool in the medicinal chemist's arsenal, offering a favorable balance of hydrophilicity, conformational flexibility, and synthetic accessibility. Its ability to improve solubility and permeability while maintaining the precise geometry required for productive ternary complex formation makes it an excellent choice for a wide range of PROTAC design projects. As the field of targeted protein degradation continues to evolve, a deep understanding of linkerology, exemplified by the strategic application of linkers like this compound, will remain paramount to the successful development of next-generation therapeutics.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 60221-37-6 | BroadPharm [broadpharm.com]

- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Alchemist's Bridge: A Technical Guide to THP-PEG4 in Click Chemistry

Abstract

In the landscape of modern bioconjugation and drug development, the convergence of polyethylene glycol (PEG) linkers and "click chemistry" has created powerful tools for assembling complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles and practical applications of Tetrahydropyranyl-Polyethylene Glycol-4 (THP-PEG4), a versatile linker that embodies the synergy between protecting group chemistry and bioorthogonal ligation. We will dissect the causality behind its use, from the strategic implementation of the acid-labile THP group to the execution of robust click chemistry protocols and subsequent purification strategies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful molecular bridge.

Introduction: The Need for Controlled Molecular Assembly

The precise construction of complex biomolecules, such as antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras), is fundamental to advancing targeted therapeutics.[1][2] This endeavor demands chemical reactions that are not only efficient and high-yielding but also orthogonal to the myriad of functional groups present in a biological milieu.[1][3] "Click chemistry," a concept introduced by K.B. Sharpless, fulfills these requirements by offering a suite of reactions that are modular, wide in scope, and generate minimal byproducts.[4][]

Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount.[6][7][8][9][] These reactions form a stable triazole linkage from an azide and an alkyne, providing a reliable covalent bond.[4][]

Parallel to the evolution of ligation chemistries is the development of linker technologies. Polyethylene glycol (PEG) linkers are widely employed to enhance the aqueous solubility, reduce aggregation, and minimize the immunogenicity of bioconjugates.[12][] The this compound linker, featuring a tetraethylene glycol spacer, offers these desirable hydrophilic properties.[14][15] Its defining feature, however, is the terminal tetrahydropyranyl (THP) group, an acid-labile protecting group for a hydroxyl moiety.[16][17][18][19][20] This guide will illuminate the strategic use of this protecting group in concert with the power of click chemistry.

The Anatomy of a Strategic Linker: this compound

The efficacy of this compound stems from its trifunctional architecture: a central hydrophilic PEG4 core, a reactive handle for click chemistry (which is added in a subsequent step), and a temporarily masked hydroxyl group.

-

The PEG4 Core: The tetraethylene glycol chain imparts significant hydrophilicity, which is crucial for maintaining the solubility of often-hydrophobic drug molecules or other payloads in aqueous biological buffers.[14][15]

-

The Terminal Hydroxyl Group: This is the point of latent functionality. Once deprotected, this primary alcohol can be derivatized into a multitude of other functional groups—an amine, a carboxylic acid, an alkyne, or an azide—allowing for tailored conjugation strategies.

-

The Tetrahydropyranyl (THP) Protecting Group: The THP group is a classic and robust protecting group for alcohols.[16][17][18][19] It forms a stable acetal that is resistant to a wide array of non-acidic conditions, including strongly basic environments, organometallic reagents, and hydrides.[17][19][21] This stability is the cornerstone of its utility, allowing chemists to perform modifications on other parts of a molecule without fear of unintended reactions at the hydroxyl position. The true elegance of the THP group lies in its facile removal under mild acidic conditions.[17][19][22]

The strategic value is clear: one can perform a click reaction using a this compound-alkyne (or azide) derivative, and then, at a later synthetic stage, expose the hydroxyl group for further functionalization by simply lowering the pH.

The Click Chemistry Arena: CuAAC vs. SPAAC

This compound linkers are designed to be functionalized with either an azide or an alkyne to participate in click chemistry. The choice between the two primary methods, CuAAC and SPAAC, depends on the biological context and the sensitivity of the molecules involved.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most prevalent click reaction, lauded for its exceptional efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[4][6][23] The reaction is catalyzed by a Cu(I) species, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[4]

Mechanism Causality: The Cu(I) catalyst is not merely a passive accelerator; it fundamentally alters the reaction mechanism.[23][24] It coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ensuring high fidelity and speed.[6][][24]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of the copper catalyst is a significant concern.[9] SPAAC elegantly circumvents this issue by eliminating the need for a metal catalyst altogether.[9][][12] The driving force for this reaction is the high ring strain of a cyclooctyne (e.g., BCN, DBCO), which dramatically lowers the activation energy of the cycloaddition with an azide.[9][25]

Mechanism Causality: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The geometric distortion of the alkyne bond within the eight-membered ring (from the ideal 180° to ~160°) creates substantial ring strain (~18 kcal/mol).[25] This stored energy is released upon reaction with an azide, making the process spontaneous and rapid at physiological temperatures.[9][]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for utilizing a this compound derivative in a typical bioconjugation workflow. Here, we assume the starting material is this compound-Alkyne for a CuAAC reaction.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to this compound-Alkyne.

Step 1: Reagent Preparation

-

Azide-Protein: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

-

This compound-Alkyne: Prepare a 10-50 mM stock solution in a water-miscible organic solvent like DMSO.

-

Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

-

Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water. Prepare this solution fresh immediately before use to ensure maximum activity.

-

Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

Step 2: Conjugation Reaction

-

In a reaction vessel, add the azide-protein solution.

-

Add the this compound-Alkyne stock solution to achieve a 10-20 molar excess over the protein.

-

Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio.

-

Add the CuSO₄/Ligand mixture to the reaction vessel to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

Step 3: Reaction Quenching (Optional but Recommended)

-

To stop the reaction and chelate the copper, add EDTA to a final concentration of 10 mM.

Protocol 2: THP Group Deprotection

This step is performed after the click chemistry conjugation and initial purification to remove excess reagents.

Step 1: Buffer Exchange (Pre-Deprotection)

-

Purify the conjugated protein from excess click reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the buffer to a low pH buffer suitable for hydrolysis (e.g., 20 mM Sodium Acetate, pH 4.5).

Step 2: Acidic Hydrolysis

-

The conjugated protein should now be in the low pH buffer.

-

Incubate the solution at room temperature for 2-4 hours, or at 37°C for 1 hour to accelerate the reaction.[22] The optimal time and temperature should be determined empirically to ensure complete deprotection without damaging the protein.

-

Monitor the deprotection by LC-MS to observe the mass shift corresponding to the loss of the THP group (mass loss = 84.12 Da).

Step 3: Neutralization

-

Once deprotection is complete, adjust the pH back to neutral (pH ~7.4) by adding a suitable buffer like 1 M Tris-HCl, pH 8.0.

Purification and Analysis: Ensuring Homogeneity

Purification is a critical, multi-stage process in any bioconjugation workflow. The goal is to isolate the desired PEGylated conjugate from unreacted starting materials and byproducts.

Purification Strategies

The choice of purification method depends on the physicochemical differences between the desired product and the contaminants.[26]

| Purification Method | Principle of Separation | Key Application in this compound Workflow | Typical Recovery |

| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removal of unreacted low MW this compound-Alkyne and click reagents post-conjugation.[26][] | > 90% |

| Ion Exchange Chromatography (IEX) | Net surface charge | Separation of PEGylated species from un-PEGylated protein; can also separate positional isomers.[26][][28] | > 95% |

| Tangential Flow Filtration (TFF) | Molecular weight cutoff | Buffer exchange, removal of small molecules, and sample concentration.[29] | > 95% |

| Reversed-Phase HPLC (RP-HPLC) | Polarity (hydrophobicity) | High-resolution analysis and purification of smaller PEGylated peptides.[26][] | Variable |

Field-Proven Insight: A common and effective strategy is a two-step process. First, use SEC or TFF immediately after the click reaction to remove small molecule reagents and perform a buffer exchange.[29][30] Second, after deprotection, use IEX chromatography to separate the successfully conjugated and deprotected protein from any remaining unconjugated protein.[28] The addition of the neutral PEG chain often alters the protein's surface charge just enough to allow for separation by IEX.[]

Analytical Validation

Multiple analytical techniques should be employed to confirm the identity and purity of the final product.

-

SDS-PAGE: To visualize the increase in molecular weight upon PEGylation.

-

Mass Spectrometry (LC-MS): To confirm the exact mass of the conjugate, verifying both the PEG addition and the subsequent THP group removal.

-

HPLC (SEC, IEX, RP-HPLC): To assess purity and quantify the percentage of desired product.

Conclusion

The this compound linker and its derivatives represent a sophisticated class of tools for advanced bioconjugation. By combining the robust, acid-labile THP protecting group with a hydrophilic PEG spacer, these linkers provide researchers with temporal control over a reactive hydroxyl group. This allows for a multi-stage conjugation strategy where an initial click reaction can be followed by a subsequent, orthogonal modification at the newly deprotected site. Understanding the core principles of the THP group's stability and lability, the mechanisms of CuAAC and SPAAC, and the logic behind post-conjugation purification is paramount to harnessing the full potential of these powerful molecular bridges in the development of next-generation therapeutics and research tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. benchchem.com [benchchem.com]

- 14. This compound CAS#: 60221-37-6 [m.chemicalbook.com]

- 15. This compound CAS#: 60221-37-6 [amp.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 18. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. total-synthesis.com [total-synthesis.com]

- 20. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. benchchem.com [benchchem.com]

- 23. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 28. biopharminternational.com [biopharminternational.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

Introduction to PEG linkers in therapeutic development.

An In-Depth Technical Guide to PEG Linkers in Therapeutic Development

Foreword

As a Senior Application Scientist, my goal is to bridge the gap between complex biochemical tools and their practical application in therapeutic development. Polyethylene glycol (PEG) linkers are a cornerstone of modern bioconjugation, yet their successful implementation requires a nuanced understanding that goes beyond catalogue specifications. This guide is designed not as a rigid set of instructions, but as a framework for critical thinking. We will explore the fundamental principles of PEGylation, delve into the causality behind architectural and chemical choices, and provide validated protocols that empower researchers to innovate with confidence. The aim is to equip you, my fellow scientists and developers, with the expertise to not only use PEG linkers but to strategically leverage their full potential in creating safer, more effective therapeutics.

The Foundational Principle: Why PEGylation is Transformative

The covalent attachment of polyethylene glycol chains to a therapeutic agent, a process known as PEGylation, is a foundational strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic profiles of molecules.[1] The concept, first pioneered in the 1970s, involves decorating a biologic—such as a protein, peptide, or oligonucleotide—with these synthetic, hydrophilic polymers to fundamentally alter its interaction with biological systems.[2][3][4]

At its core, PEG is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[2] Its power lies in a unique combination of properties: it is highly water-soluble, biocompatible, non-toxic, and generally exhibits low immunogenicity.[2][5] When conjugated to a therapeutic molecule, PEG linkers confer several critical advantages, each rooted in distinct physicochemical mechanisms.

-

Prolonged Circulatory Half-Life: The primary driver for PEGylation is to increase a drug's persistence in the bloodstream. The attached PEG chains dramatically increase the hydrodynamic radius of the molecule.[1] This larger size significantly reduces the rate of renal clearance, as the molecule can no longer be easily filtered by the glomeruli in the kidneys.[6][7][8][9][10][11]

-

Enhanced Stability and Solubility: Many potent therapeutic molecules are hydrophobic, complicating their formulation and administration.[1] The hydrophilic nature of PEG helps to solubilize these compounds in aqueous environments.[12][13][14] Furthermore, the flexible PEG chains form a protective hydration shell around the drug, sterically shielding it from enzymatic degradation and proteolysis, thereby increasing its stability in vivo.[1][10]

-

Reduced Immunogenicity (The "Stealth" Effect): The hydration shell created by PEG masks the surface of the therapeutic protein, physically blocking access to immunogenic epitopes.[2][10][14][15] This "stealth" effect reduces recognition by the host's immune system, minimizing the generation of anti-drug antibodies and preventing rapid clearance by immune cells.[2][9][16]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. mdpi.com [mdpi.com]

- 4. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 11. benchchem.com [benchchem.com]

- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 13. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 14. precisepeg.com [precisepeg.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. scispace.com [scispace.com]

Applications of PEGylation in protein and peptide therapeutics.

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The covalent attachment of poly(ethylene glycol), or PEGylation, has become a cornerstone technology in the development of protein and peptide therapeutics. This process modifies and enhances the physicochemical properties of biomolecules, surmounting many of their inherent limitations, such as rapid in vivo clearance and immunogenicity.[1][2][3][4] By increasing the hydrodynamic size and masking surface epitopes, PEGylation prolongs circulation half-life, improves stability, and reduces the frequency of administration, ultimately enhancing patient compliance and therapeutic efficacy.[1][5][6][7][8] This guide provides a comprehensive technical overview of PEGylation, from fundamental principles and conjugation chemistries to detailed experimental protocols for reaction, purification, and characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to advance the next generation of biotherapeutics.

The Challenge and Promise of Biotherapeutics

Protein and peptide drugs represent a highly specific and potent class of therapeutics. Their complex, three-dimensional structures allow for highly targeted interactions with biological targets, minimizing off-target effects compared to small molecule drugs.[9] However, these same characteristics present significant pharmaceutical challenges. Most proteins and peptides suffer from a short circulating half-life due to rapid renal clearance and proteolytic degradation.[5][10][11] Furthermore, as foreign molecules, they can elicit an immune response, leading to the generation of anti-drug antibodies (ADAs) that can neutralize their activity and cause adverse effects.[12][13]

PEGylation: A Core Enabling Technology

PEGylation is the process of covalently attaching chains of poly(ethylene glycol) to a therapeutic molecule.[1] This modification has proven to be one of the most successful strategies for improving the pharmaceutical properties of protein and peptide drugs.[7][14][15]

The Unique Properties of Poly(ethylene glycol) (PEG)

PEG is a neutral, water-soluble, biocompatible polymer composed of repeating ethylene oxide units.[5][10] Its utility in drug delivery stems from several key properties:

-

High Solubility : PEG is soluble in water and a range of organic solvents, which can improve the solubility of hydrophobic partner molecules.[1][5]

-

Biocompatibility : It is non-toxic and demonstrates low immunogenicity and antigenicity.[5][7][]

-

Large Hydrodynamic Volume : In aqueous solution, each PEG subunit associates with two to three water molecules, creating a large hydration shell.[8] This dramatically increases the apparent size of the conjugated therapeutic, a key factor in its mechanism of action.

Pharmacokinetic and Pharmacodynamic Advantages

The covalent attachment of PEG confers significant pharmacological advantages:

-

Extended Circulating Half-Life : The increased hydrodynamic size of the PEG-protein conjugate exceeds the glomerular filtration threshold of the kidneys, drastically reducing renal clearance.[1][8] This is the primary mechanism for extending the drug's half-life.

-

Reduced Immunogenicity : The flexible PEG chains form a protective shield around the protein, masking immunogenic epitopes from recognition by the host's immune system.[1][2][4]

-

Enhanced Stability : The PEG shield also protects the protein from proteolytic degradation by enzymes.[5][7]

-

Improved Solubility : PEGylation can increase the solubility and stability of proteins that are prone to aggregation.[1][17]

These combined effects lead to a more sustained therapeutic exposure from a single administration, reducing the required dosing frequency and improving the overall therapeutic profile.[5][6][7]

Figure 1. Conceptual overview of how PEGylation improves pharmacokinetic (PK) profiles.

The Chemistry of Protein PEGylation: Strategies and Methodologies

The strategy for conjugating PEG to a protein has evolved significantly, moving from random, non-specific methods to highly controlled, site-specific approaches.[5]

First-Generation PEGylation: Random Conjugation

The earliest PEGylation methods targeted the most abundant and accessible functional groups on a protein's surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[5][18] These "first-generation" techniques utilize activated PEGs, such as PEG-NHS esters, which react with primary amines under mild alkaline conditions to form stable amide bonds.[18][19]

-

Causality : The choice of lysine residues was one of convenience; they are generally numerous and surface-exposed, making conjugation straightforward. However, this approach has a major drawback.

-

Limitation : Because most proteins have multiple lysine residues, this random conjugation results in a heterogeneous mixture of products, including positional isomers (PEG attached at different lysines) and species with varying numbers of PEG chains (mono-, di-, tri-PEGylated, etc.).[18][20][21] This heterogeneity complicates purification and characterization and can lead to significant loss of biological activity if PEGylation occurs at or near the protein's active site.[17][22]

Second-Generation PEGylation: The Shift to Site-Specificity

To overcome the limitations of random PEGylation, "second-generation" strategies were developed to attach a single PEG chain at a predetermined site on the protein.[5][8] This yields a well-defined, homogeneous conjugate with preserved biological activity and improved batch-to-batch reproducibility.[23]

This is one of the most widely used site-specific methods. It exploits the pKa difference between the N-terminal α-amino group (pKa ~7.8) and the ε-amino groups of lysine residues (pKa ~10.5).

-

Causality : By conducting the reaction at a mildly acidic to neutral pH (e.g., pH 6.5-7.5), the N-terminal amine is largely deprotonated and thus nucleophilic, while the lysine amines remain protonated and unreactive. This allows for selective reaction at the N-terminus.

-

Method : A common approach is reductive amination, where a PEG-aldehyde (PEG-CHO) reacts with the N-terminal amine to form a Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[9] This strategy was used for Neulasta® (pegfilgrastim).[9][]

This method targets the thiol group (-SH) of a cysteine residue, which is a potent nucleophile.

-

Causality : Cysteine is a relatively rare amino acid, and often, a protein may have only one surface-exposed, unpaired cysteine, making it an ideal target for site-specific modification. If no suitable native cysteine exists, one can be introduced at a specific site via genetic engineering.

-

Method : The most common chemistry involves reacting the protein with a PEG-maleimide derivative. The maleimide group undergoes a highly specific Michael addition reaction with the thiol group of cysteine to form a stable thioether bond. This strategy was used for Cimzia® (certolizumab pegol).[9][]

Advanced techniques continue to be developed, including:

-

Enzymatic Ligation : Using enzymes like transglutaminase to form a covalent bond between a PEG derivative and a specific glutamine residue on the protein.[5][24]

-

Click Chemistry : A bioorthogonal approach where a non-native functional group (e.g., an azide) is incorporated into the protein and reacted with a PEG molecule carrying a complementary group (e.g., an alkyne).[5]

Figure 2. Comparison of first-generation (random) and second-generation (site-specific) PEGylation strategies.

PEG Reagent Architecture: Linear vs. Branched

The structure of the PEG polymer itself can be engineered to optimize therapeutic properties. While linear PEGs are common, branched PEGs (typically with two PEG chains attached to a single point of conjugation) are also widely used.[8]

-